Tubiferolide methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubiferolide methyl ester is a naturally occurring compound isolated from the leaves and twigs of Gardenia tubifera. It belongs to the class of cycloartane triterpenoids and has shown significant cytotoxic and anti-HIV-1 activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tubiferolide methyl ester typically involves the extraction of natural products from plant sources, followed by purification and structural elucidation using techniques such as NMR spectroscopy
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from plant materials, followed by chromatographic purification. Advances in synthetic biology and metabolic engineering could potentially enable the production of this compound through microbial fermentation, although this approach has not been specifically reported for this compound.
Chemical Reactions Analysis
Types of Reactions
Tubiferolide methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of esters include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as Grignard reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield more oxidized triterpenoids, while reduction could produce more reduced derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying triterpenoid synthesis and reactivity.
Biology: For its cytotoxic effects on cancer cell lines, including breast and lung cancer cells.
Medicine: As a potential anti-HIV-1 agent due to its inhibitory effects on the virus.
Mechanism of Action
The mechanism of action of tubiferolide methyl ester involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but its activity against cancer cells and HIV-1 suggests it may interact with key proteins involved in these diseases .
Comparison with Similar Compounds
Tubiferolide methyl ester can be compared with other cycloartane triterpenoids, such as:
Coronalolide methyl ester: Also isolated from Gardenia species, with similar cytotoxic properties.
Sootepin E: Another triterpenoid with potential medicinal applications.
Uniqueness
What sets this compound apart is its specific structural features and the unique combination of biological activities it exhibits. Its potent cytotoxic and anti-HIV-1 activities make it a compound of significant interest for further research and development.
Conclusion
This compound is a promising natural product with potential applications in medicinal chemistry and pharmacology. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further study and development. Continued research into its mechanism of action and comparison with similar compounds will help unlock its full potential.
Properties
Molecular Formula |
C31H46O4 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-14-[(2R)-6-methylhept-5-en-2-yl]-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate |
InChI |
InChI=1S/C31H46O4/c1-19(2)9-8-10-20(3)22-11-13-29(6)24-17-23-26(21(4)27(33)35-23)31(14-12-25(32)34-7)18-30(24,31)16-15-28(22,29)5/h9,20,22-24,26H,4,8,10-18H2,1-3,5-7H3/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 |
InChI Key |
CLKPXYYJFFVZSE-NOYYCYTFSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.